In-depth Technical Guide: Crystal Structure and X-ray Diffraction of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine
In-depth Technical Guide: Crystal Structure and X-ray Diffraction of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine
A Note to the Reader: As a Senior Application Scientist, my commitment is to scientific integrity and the dissemination of accurate, verifiable data. The following guide was commissioned to provide a comprehensive analysis of the crystal structure of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine. However, a thorough search of prominent chemical and crystallographic databases (including the Cambridge Structural Database, PubChem, and others) and the broader scientific literature has revealed no publicly available experimental data for the single-crystal X-ray diffraction of this specific compound.
Therefore, it is not possible to present a factual guide on its determined crystal structure. To fulfill the spirit of the request while maintaining rigorous scientific standards, this document will instead serve as a hypothetical but methodologically robust framework. It will outline the essential, field-proven protocols and theoretical considerations that a research team would employ to undertake such a study, from synthesis to final structural analysis. This guide is designed for researchers, scientists, and drug development professionals as a blueprint for the crystallographic analysis of novel piperidine derivatives.
Introduction: The Significance of Structural Elucidation
Piperidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The compound 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine combines several key pharmacophores: a basic piperidine ring essential for physiological interactions, a flexible linker, and a lipophilic cyclohexene moiety. Understanding the precise three-dimensional arrangement of these groups is paramount for predicting and optimizing drug-receptor interactions, assessing solid-state stability, and informing formulation development.
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid. This guide will detail the hypothetical pathway to achieving this goal for the title compound, providing the causality behind each critical step.
Synthesis and Crystallization: From Molecule to Measurable Crystal
The foundational step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthetic Route
A plausible synthesis would involve the reductive amination of 1-(cyclohex-1-en-1-yl)methanal with piperidin-4-amine. This approach is efficient and leverages commercially available starting materials.
Protocol 2.1: Synthesis of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine
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Reaction Setup: To a solution of piperidin-4-amine (1.0 eq) in methanol (MeOH) in a round-bottom flask, add 1-(cyclohex-1-en-1-yl)methanal (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.
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Reduction: Cool the reaction to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, controlling any effervescence.
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Quenching and Extraction: After stirring for an additional 4 hours at room temperature, quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure amine.
The Art of Crystallization: A Quest for Order
Obtaining single crystals is often the most challenging phase. The goal is to create a supersaturated solution from which the molecule can slowly precipitate into a highly ordered crystalline lattice. A multi-pronged screening approach is most effective.
Protocol 2.2: Single-Crystal Growth Screening
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Solvent Selection: Prepare concentrated solutions of the purified compound (~20 mg/mL) in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and acetone).
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Method Application:
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Slow Evaporation: Transfer the solutions to small vials, cover with perforated film, and store undisturbed in a vibration-free environment.
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Vapor Diffusion (Solvent/Anti-Solvent): Place vials of the compound's solution into a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether). The slow diffusion of the anti-solvent vapor into the primary solvent will gradually induce crystallization.
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Monitoring: Inspect the vials daily under a microscope for the formation of clear, well-defined crystals with sharp edges.
X-ray Diffraction: Interrogating the Crystal with X-rays
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.
Experimental Workflow
The process follows a logical sequence from data collection to the final, validated crystal structure. This workflow ensures data integrity and a reliable outcome.
Caption: X-ray crystallography experimental workflow.
Protocol 3.1: Single-Crystal X-ray Data Collection and Refinement
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Mounting and Cooling: A selected crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher quality diffraction data.
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Data Collection: The crystal is placed on a diffractometer equipped with a modern X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images (frames) are collected as the crystal is rotated.
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Data Processing: The collected frames are processed using specialized software. This involves:
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Indexing and Integration: Determining the unit cell parameters and integrating the intensity of each diffraction spot.
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Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal.
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Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule. Modern direct methods or dual-space algorithms, often implemented in programs like SHELXT, are highly effective for this.
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Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL). This iterative process optimizes the atomic positions, thermal parameters, and other model variables to achieve the best possible fit to the observed diffraction pattern.
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Validation: The final structural model is rigorously validated using tools like checkCIF to ensure it is chemically sensible and conforms to crystallographic standards.
Hypothetical Structural Analysis
While we lack the actual data, we can anticipate key structural features based on known chemical principles. This is the stage where a Senior Application Scientist would interpret the refined structure to provide meaningful insights.
Expected Molecular Conformation
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Piperidine Ring: The piperidine ring is expected to adopt a stable chair conformation. The position of the amino group (C4) would be either axial or equatorial, with the equatorial position generally being sterically favored.
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Cyclohexene Ring: The cyclohexene ring will likely exhibit a half-chair conformation due to the sp² hybridized C=C double bond.
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Torsion Angles: The flexibility of the methylene linker between the two rings would be a key point of interest, defined by the torsion angles around the C-C and C-N bonds.
Supramolecular Assembly: The Role of Hydrogen Bonding
The primary amine (-NH₂) and the piperidine nitrogen are both potential hydrogen bond donors and acceptors. A critical aspect of the analysis would be to identify and characterize the intermolecular hydrogen bonding network. It is highly probable that N-H···N interactions would link molecules into chains or more complex three-dimensional networks, governing the crystal packing and influencing physical properties like melting point and solubility.
Hypothetical Crystallographic Data
The final output of a crystallographic study is a set of data summarizing the crystal's properties and the quality of the refinement. The following table represents a realistic, albeit hypothetical, summary.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₂₂N₂ |
| Formula Weight | 194.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.5, 8.2, 14.1 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 1170 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected / Unique | 10500 / 2300 |
| R_int | 0.035 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| Goodness-of-fit (S) | 1.05 |
Conclusion and Future Directions
This guide has outlined the authoritative, step-by-step methodology required to determine the crystal structure of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine. While no experimental data is currently available, the described protocols for synthesis, crystallization, and X-ray diffraction analysis represent the industry-standard approach. The elucidation of this structure would provide invaluable, high-resolution insights into its molecular conformation and intermolecular interactions, serving as a crucial dataset for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents. The scientific community would greatly benefit from the experimental execution of this work.
References
As this is a hypothetical guide for a compound with no published structure, the references are to general, authoritative texts and software suites that are standard in the field of chemical crystallography.
- Principles of Crystal Structure Determination: Clegg, W., et al. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [URL: https://global.oup.com/academic/product/crystal-structure-analysis-9780198506184]
- Crystallographic Software: Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [URL: https://journals.iucr.org/a/issues/2015/01/00/a23127/]
- Organic Synthesis Techniques: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [URL: https://www.wiley.com/en-us/March's+Advanced+Organic+Chemistry:+Reactions,+Mechanisms,+and+Structure,+8th+Edition-p-9781119371793]
- Crystallographic Databases: The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [URL: https://www.ccdc.cam.ac.uk/solutions/csd-core/components/csd/]
